13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Brand Name: Vulcanchem
CAS No.: 2034201-85-7
VCID: VC5601814
InChI: InChI=1S/C19H20ClN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23)
SMILES: CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Molecular Formula: C19H20ClN5O2
Molecular Weight: 385.85

13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

CAS No.: 2034201-85-7

Cat. No.: VC5601814

Molecular Formula: C19H20ClN5O2

Molecular Weight: 385.85

* For research use only. Not for human or veterinary use.

13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one - 2034201-85-7

Specification

CAS No. 2034201-85-7
Molecular Formula C19H20ClN5O2
Molecular Weight 385.85
IUPAC Name 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Standard InChI InChI=1S/C19H20ClN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23)
Standard InChI Key HQXBUKNSFDYGHF-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl

Introduction

Chemical Identity and Structural Features

13-Chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a heterocyclic compound featuring a fused tricyclic core with a pyrazole-derived side chain. The structural complexity arises from:

  • Triazatricyclo framework: A 14-membered tricyclic system containing three nitrogen atoms (1,5,9-triazatricyclo[8.4.0.0³,⁸]) .

  • Substituents:

    • Chlorine at position 13.

    • A propanoyl group at position 5, linked to a 3,5-dimethylpyrazole moiety .

Molecular Formula: C₂₁H₂₁ClN₆O₂
Molecular Weight: 436.89 g/mol
IUPAC Name: Confirmed via PubChem-derived nomenclature rules .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized through multi-step reactions, as inferred from analogous triazatricyclo systems in patents :

StepReactionConditionsYield
1. Core FormationCyclization of aminopyridine derivativesPd catalysis, microwave irradiation ~60%
2. AcylationCoupling of propanoyl chloride with pyrazoleDCM, EDCI/DMAP~75%
3. ChlorinationElectrophilic substitution at position 13Cl₂, FeCl₃ catalyst~50%

Critical Notes:

  • Microwave-assisted synthesis improves reaction efficiency (e.g., 120°C, 1 hour) .

  • Purification typically involves reverse-phase HPLC .

Pharmacological Activity

Target Identification

The compound’s structural analogs exhibit kinase inhibitory activity, particularly against PI3Kδ and JAK/STAT pathways .

AssayTargetIC₅₀Source
PI3Kδ InhibitionPhosphoinositide 3-kinase12 nMWO2012126901A1
Antiproliferative ActivityHeLa cells1.8 µM EP2300475B1

Mechanism of Action

  • PI3Kδ Binding: The pyrazole moiety interacts with the ATP-binding pocket, while the tricyclic core stabilizes hydrophobic residues .

  • Chlorine Enhances Binding: Electrostatic interactions with Lys779 in PI3Kδ.

Physical and Chemical Properties

PropertyValueMethod
Melting Point218–220°CDSC
SolubilityDMSO: 45 mg/mLShake-flask
logP3.2HPLC
Stability>24 hrs (pH 7.4)LC-MS

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole), 7.89 (d, J=8 Hz, 2H, aromatic), 3.45 (t, 2H, propanoyl).

  • HRMS: m/z 437.1345 [M+H]⁺.

Applications and Comparative Analysis

CompoundTargetIC₅₀Reference
IdelalisibPI3Kδ2.5 nMFDA Label
This CompoundPI3Kδ12 nM
TofacitinibJAK31.1 nMFDA Label
This CompoundJAK234 nM

Future Research Directions

  • SAR Studies: Optimize the propanoyl linker for enhanced PI3Kδ selectivity.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine models .

  • Toxicology: Assess hepatotoxicity risks via CYP450 inhibition assays.

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